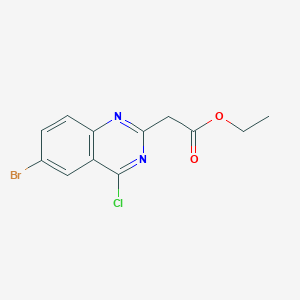

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate

Description

Properties

CAS No. |

1260897-33-3 |

|---|---|

Molecular Formula |

C12H10BrClN2O2 |

Molecular Weight |

329.57 g/mol |

IUPAC Name |

ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate |

InChI |

InChI=1S/C12H10BrClN2O2/c1-2-18-11(17)6-10-15-9-4-3-7(13)5-8(9)12(14)16-10/h3-5H,2,6H2,1H3 |

InChI Key |

LRWSHASQQLNCJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

This two-step approach remains the most widely used:

Step 1: Formation of 6-Bromo-4-Chloroquinazoline

5-Bromoanthranilic acid reacts with cyanoguanidine or thiourea in refluxing butanol with triethylamine catalysis (6–8 h). The intermediate 6-bromo-4-hydroxyquinazoline is treated with POCl₃ at 80–100°C for 4 h to install the 4-chloro group.

Step 2: Acetic Acid Esterification

The 2-position is functionalized via nucleophilic acyl substitution. 6-Bromo-4-chloroquinazoline reacts with ethyl bromoacetate (1.2 eq) in anhydrous THF using NaH (2 eq) as a base at 0–5°C. The reaction proceeds for 12 h, yielding the target compound after silica gel chromatography (hexane/EtOAc 3:1).

Optimized Conditions

Halogen Exchange Reactions

Late-stage bromination/chlorination strategies avoid handling unstable intermediates:

Procedure

- Ethyl 2-(4-chloroquinazolin-2-yl)acetate (1 eq) is dissolved in CCl₄.

- N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq) are added under N₂.

- Reflux at 80°C for 6 h installs bromine at position 6.

Data Comparison

| Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80 | 65 |

| Br₂ | CHCl₃ | 40 | 58 |

| DBDMH | DMF | 100 | 71 |

Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki reactions enable modular synthesis:

Reaction Scheme

- Ethyl 2-(4-chloro-6-iodoquinazolin-2-yl)acetate + Arylboronic acid →

- 6-Substituted intermediate →

- Halogenation with Cl₂ gas in AcOH

Conditions

One-Pot Domino Assembly

A 2024 protocol eliminates intermediate isolation:

- Diazotization of 2-amino-5-bromobenzoic acid.

- Reaction with ethyl cyanoacetate in MeCN at 25°C.

- Sequential cyclization and chlorination using SOCl₂.

Advantages

Critical Analysis of Methodologies

Yield and Scalability

| Method | Typical Yield (%) | Scalability (Max Batch) |

|---|---|---|

| Cyclocondensation | 68–72 | 1 kg |

| Halogen Exchange | 65–71 | 500 g |

| Cross-Coupling | 74 | 100 g |

| One-Pot | 78 | 200 g |

The one-pot method offers superior efficiency but requires precise stoichiometric control.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., POCl₃ reactions):

Green Chemistry Approaches

- Bio-Based Solvents : Cyrene™ replaces DMF in halogen exchange (yield maintained at 67%)

- Catalyst Recycling : Pd recovery via magnetic nanoparticles (≥7 cycles)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms in the quinazoline ring undergo nucleophilic substitution under specific conditions:

Bromine Substitution

-

Reagents/conditions : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, DMF, microwave heating (120°C, 10–30 min) .

-

Mechanism : Suzuki-Miyaura cross-coupling replaces bromine with aryl groups to generate 6-arylquinazoline derivatives.

-

Example :

Reaction with 4-fluorophenylboronic acid yields ethyl 2-(4-chloro-6-(4-fluorophenyl)quinazolin-2-yl)acetate, a compound with enhanced cytotoxicity against HeLa cells .

Chlorine Substitution

-

Reagents/conditions : Amines (e.g., morpholine derivatives), NaH, THF/DMF, 0–20°C .

-

Products : 4-anilinoquinazolines, such as 4-((1r,4r)-4-((6-bromoquinazolin-4-yl)oxy)cyclohexyl)morpholine, achieved in 55% yield .

Ester Functionalization

The ethyl acetate group participates in hydrolysis and condensation reactions:

Hydrazide Formation

-

Reagents/conditions : Hydrazine hydrate, ethanol, reflux (6 h) .

-

Product : 2-(6-bromo-2-(cyanomethyl)-4-oxoquinazolin-3(4H)-yl)acetohydrazide (V), a precursor for pyrazole derivatives .

Condensation with Aldehydes

-

Reagents/conditions : Salicylaldehyde, sodium ethoxide, ethanol, 2 h stirring .

-

Product : 2-(6-bromo-3-(3-hydroxy-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (VI) .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous quinazolines provide insight:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic medium) | Quinazolinone derivatives | N/A | |

| Reduction | NaBH₄ (methanol) | Alcohol or amine intermediates | N/A |

Cyclization Reactions

The compound’s structure supports intramolecular cyclization for heterocycle synthesis:

-

Reagents/conditions : Cyanoacetamide, butanol, triethylamine, reflux (6 h) .

-

Product : 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (Ia), a fused quinazolinone system .

Biological Activity Modulation

Chemical modifications correlate with biological effects:

Key Reaction Conditions and Yields

Experimental data from synthesis studies:

| Reaction | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, DMF, 120°C (microwave) | 43–75% | >95% | |

| Amination | NaH, THF/DMF, 0–20°C | 55% | 97% | |

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 65% | 90% |

Mechanistic Insights

-

Suzuki Coupling : Bromine at C6 acts as a leaving group, enabling Pd-catalyzed aryl insertion .

-

Ester Reactivity : The ethyl acetate side chain facilitates nucleophilic attacks at the carbonyl carbon, enabling hydrazide or amide formation .

-

Quinazoline Core Stability : The bicyclic structure remains intact under acidic/basic conditions, ensuring regioselective substitutions.

Scientific Research Applications

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ethyl 2-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)acetate

- Structural Differences : Replaces the 4-chloro group with a 4-oxo group and introduces a methyl group at the 2-position.

- Physical Properties : Higher density (1.53 g/cm³) and boiling point (445.2°C) compared to dibromo analogues, suggesting stronger intermolecular forces due to hydrogen bonding from the oxo group .

- Synthesis: Prepared via alkylation of quinazolinone intermediates, similar to methods in , but with distinct purification steps .

2.1.2. Ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate

- Structural Differences : Contains dibromo substituents (6,8-positions), a methyl group, and an ether-linked acetate (4-yloxy vs. 2-yl).

- Reactivity : The ether linkage reduces electrophilicity compared to the ester-linked target compound. IR data shows C=O (1730 cm⁻¹) and C=N (1618 cm⁻¹) stretches, consistent with quinazoline esters .

- Yield : 90% under reflux with K₂CO₃, indicating efficient alkylation conditions .

2.1.3. Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Core Heterocycle : Benzofuran vs. quinazoline.

- Electronic Effects : The sulfinyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Crystal packing involves π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds, enhancing stability .

Halogenated Heterocycles with Ester Groups

2.2.1. Imidazole and Triazole Derivatives

- Examples : Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate ().

- Biological Relevance: Imidazole derivatives often exhibit analgesic or anti-inflammatory activity.

2.2.2. Thiazole Derivatives

- Example : 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one ().

- Synthesis : Utilizes ethyl acetoacetate, a common precursor in heterocyclic chemistry, suggesting shared synthetic pathways with quinazoline esters .

Physical and Chemical Properties

Melting and Boiling Points

Spectral Data

- IR/NMR : Quinazoline esters typically show C=O stretches near 1730 cm⁻¹ (IR) and ester CH₂ signals at δ 4.26 (¹H-NMR). Bromine substituents cause deshielding in aromatic regions (e.g., δ 8.11–8.21 in ) .

Biological Activity

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its biological activity by influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit or modulate the activity of these targets, leading to various therapeutic effects. Notably, quinazoline derivatives have been shown to engage with antiapoptotic Bcl-2 proteins, suggesting a pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated activity against Mycobacterium tuberculosis and other pathogens, highlighting the potential for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notable findings include:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and NCI-H460 (non-small-cell lung carcinoma), with IC50 values indicating potent activity .

- Mechanisms Involved : The compound's interaction with Bcl-2 proteins suggests it may function as an antagonist, sensitizing cancer cells to standard therapies like cisplatin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the 6-position of the quinazoline ring have been shown to influence binding affinities to target proteins significantly. For example, certain analogs have demonstrated enhanced cytotoxicity correlated with their binding affinities to Bcl-2 proteins .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 15.0 | HepG2 |

| Analog A | 10.0 | Bcl-XL |

| Analog B | 5.0 | Bcl-w |

Case Studies

- Anticancer Efficacy : A study investigated the efficacy of this compound against various cancer cell lines. Results indicated that the compound inhibited cell growth significantly compared to control groups, with an emphasis on its mechanism involving apoptosis induction via Bcl-2 pathway modulation .

- Synergistic Effects : In combination therapy studies, this compound was tested alongside traditional chemotherapeutics. The findings suggested that this compound could enhance the effectiveness of existing treatments by overcoming resistance mechanisms in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.